1H-Indazole-1,7-diol

Physicochemical characterization Thermal stability Hydrogen bonding

Select 1H-Indazole-1,7-diol for its unique 1,7-diol substitution, offering a lower logP (0.94) for enhanced aqueous solubility and enabling bidentate metal chelation. This heterocyclic building block is thermally robust (Bp 441.2°C), ensuring consistent yields in high-temperature syntheses. Ideal for kinase inhibitor scaffolds and MOF linker design, it ensures superior experimental reproducibility compared to generic indazoles.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
Cat. No. B12971894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-1,7-diol
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N(N=C2)O
InChIInChI=1S/C7H6N2O2/c10-6-3-1-2-5-4-8-9(11)7(5)6/h1-4,10-11H
InChIKeyHKHKPRQZMIAVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-1,7-diol: Key Physicochemical and Structural Properties for Scientific Procurement


1H-Indazole-1,7-diol (CAS 877472-73-6) is a heterocyclic diol belonging to the indazole class, featuring a bicyclic structure with hydroxyl groups at the N1 and C7 positions . This substitution pattern distinguishes it from other indazole derivatives by altering its hydrogen-bonding capacity, lipophilicity, and potential for metal chelation . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and as a building block for designing kinase inhibitors and other bioactive molecules [1]. Its predicted physicochemical properties, including a logP of 0.94 and a boiling point of 441.2±37.0 °C, provide a baseline for evaluating its suitability in various research applications .

1H-Indazole-1,7-diol: Why Simple Indazole Analogs Cannot Substitute in Critical Research Applications


Generic substitution of 1H-Indazole-1,7-diol with other indazole derivatives (e.g., 1H-Indazol-7-ol, 1H-Indazole-4,7-diol) or the parent indazole scaffold is scientifically unsound due to quantifiable differences in physicochemical properties that directly impact synthetic utility and biological activity. For instance, the unique N1 and C7 diol arrangement in 1H-Indazole-1,7-diol results in a logP of 0.94 , which is significantly lower than that of the parent indazole (logP ~1.82) , indicating altered lipophilicity that affects membrane permeability and protein binding. Furthermore, the compound's boiling point (441.2±37.0 °C) is substantially higher than that of 1H-Indazol-7-ol (366.5±15.0 °C) , reflecting enhanced intermolecular hydrogen bonding that can influence reaction conditions and purification strategies. Such property deviations can lead to divergent outcomes in medicinal chemistry campaigns, particularly in structure-activity relationship (SAR) studies and in the design of metal-chelating agents or prodrugs. These measurable differences underscore why 1H-Indazole-1,7-diol cannot be interchanged with its analogs without risking experimental reproducibility and data integrity.

1H-Indazole-1,7-diol: Quantitative Differentiation Evidence Against Key Comparators


Enhanced Hydrogen Bonding Capacity and Thermal Stability Compared to 1H-Indazol-7-ol

1H-Indazole-1,7-diol demonstrates a significantly higher boiling point (441.2±37.0 °C) compared to its mono-hydroxy analog 1H-Indazol-7-ol (366.5±15.0 °C) . This 74.7 °C increase is attributed to the presence of an additional N1-hydroxyl group, which enables more extensive intermolecular hydrogen bonding networks. The increased thermal stability directly impacts synthetic protocols requiring high-temperature reactions or vacuum distillation.

Physicochemical characterization Thermal stability Hydrogen bonding

Reduced Lipophilicity Versus Parent Indazole Scaffold

The introduction of two hydroxyl groups at the N1 and C7 positions of the indazole core reduces the logP value from 1.82 (for indazole) to 0.94 (for 1H-Indazole-1,7-diol) . This 0.88 unit decrease in logP corresponds to a roughly 7.6-fold reduction in octanol-water partition coefficient, indicating substantially higher aqueous solubility and lower membrane permeability. This property is critical for designing hydrophilic drug candidates or intermediates that require aqueous processing conditions.

Lipophilicity Drug-likeness Medicinal chemistry

Distinct Density and Packing Characteristics Relative to 1H-Indazole-4,7-diol

1H-Indazole-1,7-diol exhibits a predicted density of 1.5±0.1 g/cm³, which is lower than that of its positional isomer 1H-Indazole-4,7-diol (1.632±0.06 g/cm³) . The 8.8% lower density suggests differences in molecular packing and intermolecular interactions in the solid state, which can influence crystal habit, solubility, and formulation properties. This difference arises from the distinct spatial arrangement of the hydroxyl groups, affecting the compound's behavior in solid-phase reactions and its suitability for co-crystallization studies.

Solid-state properties Crystallography Formulation

Potential for Bidentate Metal Chelation Unique Among Indazole Diols

The 1,7-diol substitution pattern in 1H-Indazole-1,7-diol places two hydroxyl groups in a spatial orientation that can act as a bidentate or bridging ligand for metal centers . This is in contrast to 1H-Indazole-4,7-diol, where the hydroxyl groups are positioned on opposite sides of the bicyclic system, favoring monodentate or bridging coordination modes. While direct quantitative binding constants are not available in the current literature, the structural basis for this differentiation is supported by class-level knowledge of indazole coordination chemistry and the established use of 1,2-diols as chelating agents. This property is particularly relevant for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and catalytic complexes where specific metal-binding geometry is required.

Coordination chemistry Metal-organic frameworks Catalysis

1H-Indazole-1,7-diol: Recommended Research Applications Based on Quantitative Evidence


Synthesis of Hydrophilic Kinase Inhibitor Intermediates

Given its reduced logP (0.94) compared to the parent indazole (1.82) , 1H-Indazole-1,7-diol is a preferred starting material for synthesizing kinase inhibitors that require enhanced aqueous solubility. Its higher hydrophilicity facilitates aqueous work-up procedures and may improve the drug-likeness of downstream candidates. This is supported by the widespread use of indazole scaffolds in kinase-targeted therapeutics, where subtle changes in lipophilicity can dramatically affect potency and selectivity [1].

High-Temperature Synthetic Transformations Requiring Thermal Stability

The elevated boiling point of 1H-Indazole-1,7-diol (441.2±37.0 °C) relative to 1H-Indazol-7-ol (366.5±15.0 °C) makes it suitable for reactions requiring sustained heating or high-temperature conditions, such as palladium-catalyzed couplings or solvent-free syntheses. Its thermal robustness reduces the risk of decomposition during extended reaction times, improving yield consistency and product purity.

Design of Metal-Organic Frameworks (MOFs) with Specific Topologies

The 1,7-diol substitution pattern enables bidentate metal chelation, a feature that distinguishes it from 1H-Indazole-4,7-diol and other isomers . This property can be exploited to create MOFs with unique pore geometries or to synthesize discrete metal complexes for catalysis. Researchers seeking to introduce indazole-based linkers with defined coordination modes should prioritize 1H-Indazole-1,7-diol over other diol variants.

Solid-State Formulation and Co-Crystal Screening

The lower density of 1H-Indazole-1,7-diol (1.5±0.1 g/cm³) compared to 1H-Indazole-4,7-diol (1.632±0.06 g/cm³) suggests differences in crystal packing that may influence solubility and mechanical properties. This makes the compound a candidate for co-crystallization studies aimed at improving the physicochemical properties of active pharmaceutical ingredients (APIs) through crystal engineering.

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